4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride
Description
4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride is a synthetic organic compound characterized by a cyclohexylamine backbone substituted at the 4-position with a 4-bromobenzenesulfonylmethyl group. The hydrochloride salt enhances solubility in aqueous media, a common feature for amine-containing pharmaceuticals. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated sulfonamides exhibit affinity.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S.ClH/c14-11-3-7-13(8-4-11)18(16,17)9-10-1-5-12(15)6-2-10;/h3-4,7-8,10,12H,1-2,5-6,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUASMIOEFSYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CS(=O)(=O)C2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonylation of 4-bromobenzene. This is achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate base under controlled conditions.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with cyclohexylamine. This nucleophilic substitution reaction is carried out in a suitable solvent, often under reflux conditions, to yield the desired sulfonamide.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Cyclohexylamine and 4-bromobenzenesulfonic acid.
Scientific Research Applications
4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis:
Materials Science: It can be used in the development of novel materials with specific electronic or structural properties.
Mechanism of Action
The mechanism by which 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride exerts its effects depends on its application:
Enzyme Inhibition: In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.
Receptor Binding: The compound may interact with specific receptors, altering their conformation and modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride can be contextualized by comparing it to related compounds, such as N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride () and hypothetical analogs. Key differences lie in substituent groups, halogens, and amine configurations, which influence properties like solubility, lipophilicity, and biological activity.
Table 1. Structural and Physicochemical Comparison
Key Observations
Structural Differences: The target compound features a sulfonylmethyl group and bromine, whereas the compound has a chlorobenzyl group and a diamine structure. Sulfonyl groups increase polarity and metabolic stability but reduce permeability compared to benzyl groups. Bromine’s larger atomic radius and higher molecular weight (~80 vs.
Physicochemical Properties :
- The target compound’s higher molecular weight (~363.5 vs. 275.22 g/mol in ) correlates with reduced aqueous solubility (~10 vs. ~50 mg/mL).
- The sulfonyl group increases H-bond acceptors (3 vs. 2 in ), improving interactions with polar residues in enzymes or receptors.
Biological Implications :
- Diamines (e.g., ) may exhibit stronger chelation or protein-binding capabilities due to multiple amine groups.
- Bromine’s electron-withdrawing effect could enhance electrophilic reactivity, influencing pharmacokinetics compared to chlorine analogs.
Hypothetical Analogs :
- Replacing bromine with chlorine reduces molecular weight (~318.7 g/mol) and logP (~2.3), balancing solubility and lipophilicity.
- Removing halogens (e.g., benzylsulfonylmethyl analog) further lowers molecular weight (~313.8 g/mol) and logP (~2.0), favoring permeability.
Research Findings and Trends
- Halogen Effects : Brominated sulfonamides often show superior binding to hydrophobic enzyme pockets compared to chlorinated analogs, as observed in kinase inhibitors.
- Sulfonyl vs. Benzyl Groups : Sulfonamides exhibit greater metabolic stability due to resistance to oxidative degradation, a critical advantage in drug design.
- Amine Configuration: Monoamines (target compound) may have simpler pharmacokinetic profiles than diamines (), which could exhibit off-target interactions.
Biological Activity
Chemical Profile
- Chemical Name: 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride
- Molecular Formula: C13H18BrN2O2S·HCl
- Molecular Weight: 356.73 g/mol
The biological activity of 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to enhance binding affinity and specificity towards target proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other therapeutic agents.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses such as proliferation and apoptosis.
Binding Affinity
The binding affinity of 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride to various targets has been investigated through in vitro assays. The results indicate significant interactions with:
- Cytochrome P450 Enzymes : Modulating their activity can impact drug metabolism.
- Kinases : Inhibition of certain kinases can lead to reduced phosphorylation events critical for cell signaling.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, revealing significant antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations lower than many existing antibiotics.
- Cancer Research : In a cellular model of cancer, 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride demonstrated the ability to induce apoptosis in cancer cells via caspase activation. This suggests potential use as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, likely through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition |
| Compound B | Anticancer | Apoptosis induction |
| 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride | Antimicrobial, anticancer, neuroprotective | Enzyme inhibition, receptor modulation |
Future Directions
Research is ongoing to further elucidate the full range of biological activities associated with 4-(4-Bromobenzenesulfonylmethyl)-cyclohexylamine hydrochloride. Future studies will focus on:
- In vivo Models : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To clarify the pathways influenced by this compound at a molecular level.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity and reduced toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
